

Technical Deep Dive: Homovanillic Acid Sulfate (Sodium Salt)

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Compound of Interest

Compound Name: Homovanillic Acid sulfate (sodium salt)

Cat. No.: B1164595

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Metabolic Dynamics, Transport Mechanisms, and Analytical Utility

Executive Summary

Homovanillic Acid Sulfate (HVA-SO₄), typically supplied as the sodium or disodium salt, is the predominant circulating metabolite of dopamine in humans. Unlike in rodent models, where free Homovanillic Acid (HVA) prevails, human plasma HVA is extensively conjugated (up to 90%) via sulfation.

The "Mechanism of Action" for this compound in a research context is defined not by a receptor-ligand interaction, but by its pharmacokinetic handling: specifically, its biosynthesis via SULT1A3 and its clearance via Organic Anion Transporters (OAT1/OAT3). Consequently, HVA-SO₄ has emerged as a critical endogenous biomarker for assessing renal secretory function and predicting transporter-mediated Drug-Drug Interactions (DDIs).

Physiochemical Identity & Stability

Researchers must account for the ionic state of the compound during experimental design. The sulfate conjugation significantly alters the polarity and pKa profile compared to free HVA.

Property	Specification
IUPAC Name	Sodium 2-(3-methoxy-4-(sulfonatooxy)phenyl)acetate
Formula	C
	H
	O
	S
	xNa (Typically Disodium salt)
Solubility	Highly soluble in water (>10 mg/mL); soluble in methanol.[1]
Stability	Susceptible to hydrolysis at low pH (<3.0) or high temperature. Store solid at -20°C.
pKa	The sulfate group is strongly acidic (pKa < 1), rendering the molecule permanently charged at physiological pH.

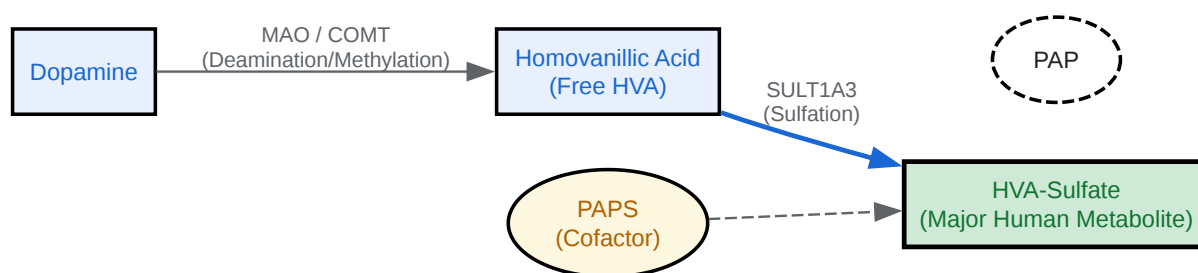
Mechanism of Biogenesis: The SULT1A3 Pathway

The formation of HVA-SO₄ is the terminal step in dopamine detoxification. This pathway is species-dependent, a critical factor when translating preclinical rodent data to human clinical trials.

The Sulfation Cascade

- **Dopamine Degradation:** Dopamine is metabolized by Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) to form free HVA.[2]
- **Phase II Conjugation:** In humans, free HVA is a substrate for Sulfotransferase 1A3 (SULT1A3), a cytosolic enzyme with high affinity for monoamines and phenols.
- **Reaction:** SULT1A3 transfers a sulfonyl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 4-hydroxyl group of HVA.

Critical Insight: SULT1A3 is highly expressed in the human intestine and brain but virtually absent in the liver. This suggests that HVA sulfation occurs significantly in extrahepatic tissues, including the gut-brain axis.



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Figure 1: The metabolic cascade converting Dopamine to HVA-Sulfate via SULT1A3.[3]

Mechanism of Transport: The OAT1/OAT3 Axis

HVA-SO₄ is an organic anion. It cannot passively diffuse across cell membranes due to its permanent negative charge. Its movement—and its utility as a biomarker—is driven by active transport mechanisms in the renal proximal tubule.

Renal Secretion Mechanism

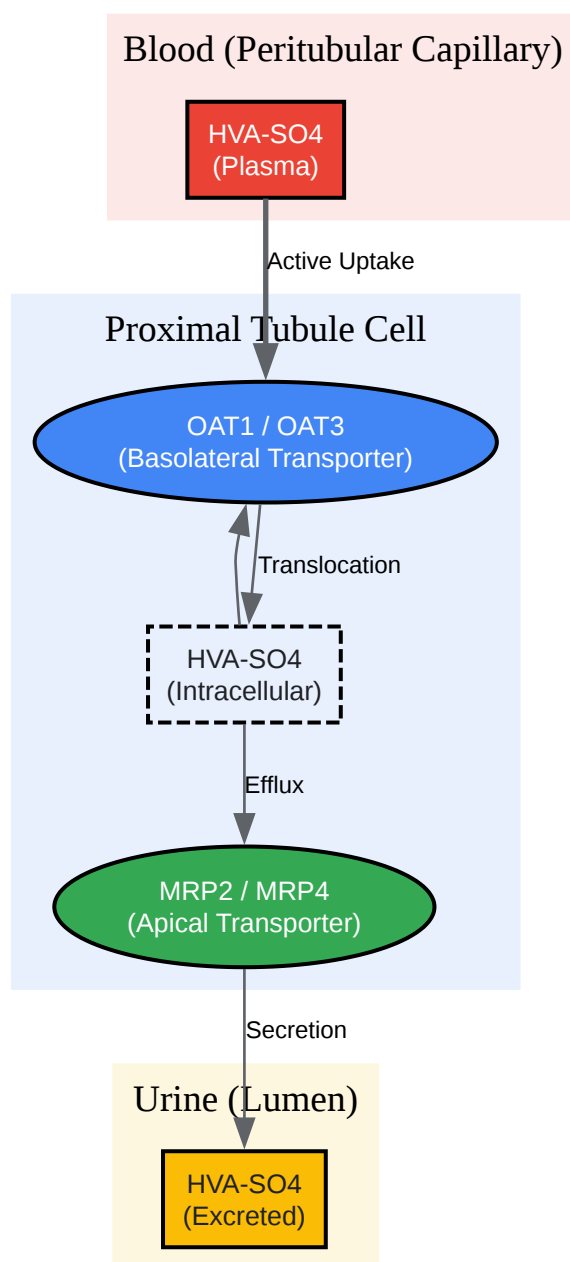
HVA-SO₄ is a high-affinity substrate for Organic Anion Transporters 1 and 3 (OAT1/SLC22A6 and OAT3/SLC22A8) located on the basolateral membrane of renal proximal tubule cells.

- Basolateral Uptake: OAT1 and OAT3 actively transport HVA-SO₄ from the blood into the renal tubular cell against its electrochemical gradient, often in exchange for dicarboxylates (e.g., -ketoglutarate).
- Apical Efflux: Once inside the cell, HVA-SO₄ is pumped into the urine by Multidrug Resistance-associated Proteins (likely MRP2 or MRP4).

Biomarker Utility (DDI Prediction)

Because HVA-SO₄ relies exclusively on OAT1/3 for clearance:

- Inhibition: If a drug candidate inhibits OAT1/3, plasma levels of HVA-SO₄ will rise sharply.
- Validation: Regulatory agencies (FDA/EMA) increasingly accept HVA-SO₄ (along with Pyridoxic Acid) as an endogenous probe to assess OAT inhibition in Phase I clinical trials, replacing the need for exogenous probe drugs like probenecid.



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Figure 2: Vectorial transport of HVA-SO₄ across the renal proximal tubule mediated by OAT1/3 and MRPs.

Experimental Protocols & Applications

Preparation of Standards for LC-MS/MS

HVA-SO₄ is primarily used as a reference standard for targeted metabolomics.

Reagents:

- HVA-SO₄ Sodium Salt (Solid)[1]
- Solvent: 50:50 Methanol:Water (v/v) + 0.1% Formic Acid.

Protocol:

- Weighing: Weigh 1.0 mg of HVA-SO₄ (adjust for sodium salt molecular weight contribution).
- Dissolution: Dissolve in 1 mL of solvent to create a 1 mg/mL stock. Vortex for 30 seconds.
- Storage: Aliquot into light-protective amber vials. Store at -80°C. Stability Warning: Sulfated metabolites can deconjugate (hydrolyze) if subjected to repeated freeze-thaw cycles or acidic pH < 3.0 for extended periods.
- Calibration Curve: Dilute serially in surrogate matrix (e.g., PBS containing BSA) to match the protein content of plasma.

In Vitro OAT Inhibition Assay

To validate if a New Molecular Entity (NME) inhibits OAT1/3 using HVA-SO₄ as a probe:

- Cell System: Use HEK293 or CHO cells stably transfected with human OAT1 or OAT3.
- Seeding: Seed cells in 24-well plates; grow to confluence (24-48h).
- Pre-incubation: Wash cells with warm HBSS. Incubate with NME (various concentrations) for 15 mins.

- Uptake Phase: Add probe cocktail containing -HVA-SO₄ (or cold HVA-SO₄ if using LC-MS). Incubate for 2-5 minutes (initial rate conditions).
- Termination: Aspirate buffer and wash 3x with ice-cold HBSS.
- Lysis & Analysis: Lyse cells (0.1N NaOH). Measure intracellular HVA-SO₄ via Scintillation Counting or LC-MS/MS.
- Calculation: Calculate based on % uptake relative to vehicle control.

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